3-Methoxy Dopamine-d4 Hydrochloride

Catalog No.
S864595
CAS No.
1216788-76-9
M.F
C9H14ClNO2
M. Wt
207.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy Dopamine-d4 Hydrochloride

CAS Number

1216788-76-9

Product Name

3-Methoxy Dopamine-d4 Hydrochloride

IUPAC Name

4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride

Molecular Formula

C9H14ClNO2

Molecular Weight

207.69

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2;

InChI Key

AWRIOTVUTPLWLF-HGFPCDIYSA-N

SMILES

COC1=C(C=CC(=C1)CCN)O.Cl

Synonyms

2-(4-Hydroxy-3-methoxyphenyl)ethylamine-d4 Hydrochloride; 4-(2-Aminoethyl-d4)guaiacol-Hydrochloride; 3-Methoxytyramine-d4 Hydrochloride; 3-O-Methyldopamine-d4 Hydrochloride; Homovanillylamine-d4 Hydrochloride;

Role as a Dopamine Receptor Probe:

-Methoxy Dopamine-d4 hydrochloride (3-MD-d4 HCl) is a valuable tool in scientific research due to its ability to bind to dopamine receptors, particularly the dopamine D4 receptor subtype. Dopamine receptors are involved in various neurological functions, including movement, reward, and motivation. By studying how 3-MD-d4 HCl interacts with these receptors, researchers can gain insights into dopamine signaling and its role in various physiological and pathological processes.

Studies utilizing 3-MD-d4 HCl have been conducted to:

  • Investigate the binding affinity and selectivity of potential dopamine D4 receptor ligands: This information is crucial for developing new drugs targeting the dopamine system for various neurological and psychiatric disorders. Source: Li et al., 2018: )
  • Understand the role of the dopamine D4 receptor in specific brain regions: By studying the distribution and function of 3-MD-d4 HCl binding in different brain areas, researchers can elucidate the specific contributions of D4 receptors to various neurological functions. Source: Seeman and Niznik, 1990: )

Applications in Neuropharmacology Research:

The use of 3-MD-d4 HCl extends to neuropharmacology research, where it serves as a valuable tool for:

  • Studying the effects of dopamine D4 receptor activation or blockade on various physiological processes: By observing the changes induced by 3-MD-d4 HCl in animal models, researchers can gain insights into the functional significance of D4 receptor signaling in areas like learning, memory, and movement. Source: Diaz-Mata et al., 2012:
  • Developing and evaluating potential therapeutic drugs targeting the dopamine system: The information obtained from studying 3-MD-d4 HCl can guide the development of new drugs for conditions like Parkinson's disease, schizophrenia, and addiction, which are known to involve dopamine signaling dysregulation. Source: Missale et al., 1998: )

Research Limitations:

  • Species differences: The effects of 3-MD-d4 HCl may not translate directly from animal models to humans due to potential species-specific variations in dopamine receptor function and distribution. Source: Seeman, 2015: )
  • Limited understanding of long-term effects: While 3-MD-d4 HCl provides valuable insights into dopamine signaling, its long-term effects and potential safety concerns require further investigation.

3-Methoxy Dopamine-d4 Hydrochloride is a deuterated derivative of 3-Methoxy Dopamine, a compound that is structurally related to the neurotransmitter dopamine. Its chemical formula is C₉H₁₄ClN₀₂, and it has a molecular weight of 207.69 g/mol. The compound is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen, making it useful for various biochemical studies and applications in research involving neurotransmission and pharmacology .

3-O-Me-DA itself, the unlabeled version, is considered an inactive metabolite of dopamine. However, it can activate a specific receptor called trace amine-associated receptor 1 (TAAR1) (1: ). The role of TAAR1 activation by 3-O-Me-DA in biological systems is still under investigation.

Typical of catecholamines. It can undergo:

  • Methylation: The methoxy group can be modified to form different derivatives.
  • Oxidation: Similar to dopamine, it can be oxidized to form quinones or other reactive species.
  • Deuteration: The presence of deuterium allows for unique labeling in metabolic studies, providing insights into metabolic pathways and kinetics.

These reactions are significant for understanding the compound's behavior in biological systems and its potential interactions with other molecules.

As a derivative of dopamine, 3-Methoxy Dopamine-d4 Hydrochloride exhibits biological activities associated with catecholamines. It has been studied for its role in:

  • Neurotransmission: It may influence dopaminergic pathways, contributing to mood regulation and cognitive functions.
  • Pharmacological Effects: Research indicates potential applications in treating conditions such as Parkinson's disease, depression, and anxiety disorders due to its interaction with dopamine receptors .

The synthesis of 3-Methoxy Dopamine-d4 Hydrochloride typically involves:

  • Starting Materials: Using 3-Methoxytyramine as a precursor.
  • Deuteration Process: Employing deuterated reagents during the synthesis to incorporate deuterium into the structure.
  • Hydrochloride Formation: Converting the base compound into its hydrochloride form for stability and solubility.

The exact synthetic route may vary depending on the desired purity and yield .

3-Methoxy Dopamine-d4 Hydrochloride has several applications in research and industry:

  • Metabolite Studies: Used as a stable isotope-labeled standard in mass spectrometry for tracking metabolic pathways.
  • Neuroscience Research: Investigated for its effects on neurotransmitter dynamics and receptor interactions.
  • Pharmaceutical Development: Explored for potential therapeutic uses in neurological disorders.

These applications highlight its significance in advancing scientific knowledge and drug development .

Studies focusing on the interactions of 3-Methoxy Dopamine-d4 Hydrochloride have revealed:

  • Receptor Binding: It binds to dopamine receptors, influencing signaling pathways linked to mood and behavior.
  • Metabolic Pathways: The compound's deuterated nature allows researchers to trace its metabolism more accurately compared to non-labeled compounds.

Such interaction studies are crucial for understanding how modifications in chemical structure can affect biological function .

Several compounds share structural similarities with 3-Methoxy Dopamine-d4 Hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Methoxy DopamineC₉H₁₃NO₂Non-deuterated version; widely studied as a neurotransmitter.
3-O-MethyltyramineC₉H₁₃NO₂Lacks deuterium; similar in structure but different in activity.
NorepinephrineC₈H₁₁NO₃A catecholamine with additional hydroxyl group; involved in stress response.
L-DOPAC₉H₁₁NO₄Precursor to dopamine; used clinically for Parkinson's disease treatment.

The unique aspect of 3-Methoxy Dopamine-d4 Hydrochloride lies in its isotopic labeling, which provides distinct advantages for metabolic studies and pharmacokinetic assessments compared to its non-deuterated counterparts .

ParameterCatalytic DeuterationProtection-DeprotectionFlow Chemistry
Deuteration SourceD₂O / D₂ gasD₂O / CD₃ID₂O
Catalyst SystemPd/C, Rh/C, Fe-basedTsOH, base conditionsHeterogeneous catalysts
Temperature (°C)120-20020-80100-200
Pressure (bar)10-40Atmospheric20-50
Reaction Time4-120 hours1-24 hoursMinutes to hours
Deuterium Incorporation (%)85-9990-9890-95
ScalabilityKilogram scaleMulti-gramContinuous production

Isotope Effects and Kinetic Considerations

The deuterium kinetic isotope effect plays a crucial role in the selective synthesis of deuterated catecholamines [4] [11]. Studies have shown that the primary metabolic pathway involving cytochrome P450 enzymes proceeds through O-demethylation, with kinetic isotope effects demonstrating that the rate constant for hydrogen is greater than that for deuterium [4]. This kinetic preference enables selective protection of deuterated sites during metabolic processes, making deuterated derivatives valuable for pharmacokinetic studies [4] [11].

Research on deuterated amphetamine derivatives has revealed that isotope effects in metabolism are particularly pronounced when deamination and N-dealkylation represent major pathways [11]. The tertiary hydrogen atom at the α-position proves critical for these enzymatic processes, with deuterium substitution significantly altering metabolic rates [11].

Protection-Deprotection Schemes for Methoxy Group Preservation

Acetonide Protection Strategies

The preservation of methoxy groups during deuteration requires sophisticated protection-deprotection strategies to prevent unwanted side reactions [8]. Acetonide protection of the catechol functionality has emerged as a preferred method, offering stability to strong bases and weak acids while facilitating easy deprotection [8]. The synthesis involves initial protection of the amino group with phthaloyl, trifluoroacetyl, or fluorenylmethyloxycarbonyl groups, followed by refluxing with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid [8].

The acetonide protection strategy effectively prevents Pictet-Spengler condensation reactions that commonly occur when dopamine derivatives are exposed to aldehydes and ketones [8]. Research has demonstrated that different N-protective groups exhibit varying compatibilities with acetonide formation conditions [8]. While Boc-protected dopamine tends to form isoquinoline products due to acid-labile protection, phthaloyl and fluorenylmethyloxycarbonyl groups provide stable protection throughout the acetonide cyclization process [8].

Selective Methoxy Group Manipulation

The selective manipulation of methoxy groups in deuterated catecholamine synthesis requires careful consideration of reaction conditions and protecting group strategies [4] [22]. Studies on deuterium labeling of catechol estrogen metabolites have demonstrated effective regioselective deuteration techniques using deuterated trifluoroacetic acid exchange catalyzed by t-butyl alcohol [22]. This methodology provides an economical and straightforward approach for introducing deuterium at specific positions while preserving methoxy functionality [22].

For 3-Methoxy Dopamine-d4 Hydrochloride, the methoxy group serves as both a structural element and a potential site for metabolic transformation [4]. Research has shown that deuteration of methoxy substituents can significantly improve metabolic stability in both human and mouse liver microsomes [4]. The kinetic deuterium isotope effect operates preferentially, with O-demethylation of non-deuterated methoxy groups occurring more readily than deuterated counterparts [4].

Protection Group Compatibility

The selection of appropriate protection groups must consider compatibility with deuteration conditions and subsequent deprotection requirements [8]. Trifluoroacetyl protection offers advantages in that deprotection does not require hazardous hydrazine, unlike phthaloyl protection [8]. The trifluoroacetyl group demonstrates stability to acidic conditions while being readily removed under basic hydrolysis conditions [8].

Fluorenylmethyloxycarbonyl protection provides another viable option, particularly for compounds requiring mild deprotection conditions [8]. The ability to monitor acetonide protection progress using ferric chloride testing on thin-layer chromatography plates offers a practical advantage for reaction optimization [8].

Purification Challenges in Deuterated Amine Hydrochloride Salts

Isotope Effects on Separation Techniques

The purification of deuterated amine hydrochloride salts presents unique challenges due to subtle isotope effects on physical and chemical properties [25] [29] [30]. High-performance liquid chromatography separation of deuterated compounds often exhibits minimal retention time differences compared to non-deuterated analogs, requiring specialized detection methods for differentiation [30]. Mass spectrometry provides the primary means of distinguishing isotopologues, while ultraviolet detection may not reveal isotopic differences [29].

Research on deuterated amphetamine derivatives has demonstrated that the degree of deuteration significantly affects chromatographic behavior [30]. The separation outcomes depend on a delicate balance between hydrogen bonding and dispersive forces, with deuteration favoring hydrogen bonding while disfavoring dispersive interactions [30]. The increased electronegativity of deuterium when bound to tertiary carbon atoms causes enhanced deshielding effects, influencing molecular interactions with stationary phases [30].

Crystallization and Recrystallization Approaches

Crystallization techniques for deuterated amine hydrochloride salts require modified approaches to account for altered solubility patterns and crystal formation kinetics [28]. The horizontal diffusion technique has proven effective for facilitating crystallization of deuterated compounds, particularly those with limited stability [28]. This method involves spatial separation of reactants, allowing controlled crystal formation while minimizing decomposition [28].

The crystallization process may require seeding with non-deuterated analogs to initiate proper crystal formation [28]. Multiple recrystallization cycles are often necessary to achieve the desired purity levels, as deuteration can significantly alter crystal lattice parameters and solvent interactions [28]. Temperature control during crystallization becomes critical, as deuterated compounds may exhibit different thermal stability profiles compared to their non-deuterated counterparts [28].

Table 2: Purification Challenges and Solutions for Deuterated Amine Hydrochloride Salts

Purification MethodIsotope EffectDeuteration Level ImpactRecommended Application
HPLC SeparationMinimal retention time differencesDetectable by MS but not UVFinal purification and analysis
Column ChromatographySlight mobility changesRequires specialized conditionsIntermediate purification
CrystallizationAltered solubility patternsMay require seedingSalt formation and isolation
RecrystallizationModified crystal formationMultiple cycles neededPurity enhancement
DistillationVapor pressure differencesSignificant for highly deuteratedVolatile deuterated compounds

Analytical Method Development

The development of analytical methods for deuterated amine hydrochloride purity assessment requires orthogonal techniques to ensure comprehensive characterization [15] [29]. Liquid chromatography-electrospray ionization high-resolution mass spectrometry provides accurate isotopic enrichment determination through extraction and integration of isotopic ions [29]. Nuclear magnetic resonance spectroscopy confirms structural integrity and deuteration positions while providing quantitative isotopic purity information [29].

Multi-nuclear nuclear magnetic resonance spectroscopy, including proton, deuterium, and carbon-13 analyses, provides complementary information for complete characterization [25]. The use of internal standards such as 1,4-dioxane enables quantitative determination of deuteration levels in different molecular regions [27]. Electrospray ionization mass spectrometry analysis of isotopologue distributions offers additional confirmation of deuteration patterns [27].

Scalability Considerations for GMP-Compliant Production

Process Development and Validation

The scalability of deuterated catecholamine synthesis for Good Manufacturing Practice-compliant production requires comprehensive process development and validation protocols [14] [31] [34]. Process validation must account for isotope effects on reaction kinetics, which can significantly impact scale-up parameters [14]. Statistical process control methods become essential for maintaining consistent deuteration levels across production batches [34].

The development of validated deuteration procedures involves extensive characterization of critical process parameters, including temperature control, pressure management, and reaction time optimization [14]. Equipment qualification protocols must address the unique requirements of deuterated compound synthesis, including specialized analytical capabilities and containment systems [34]. Electronic batch records and automated process controls help ensure reproducibility and regulatory compliance [34].

Equipment and Infrastructure Requirements

Good Manufacturing Practice-compliant production of deuterated compounds requires specialized equipment designed to handle isotopic labeling processes [13] [31] [34]. Continuous-flow isotope reactors have been introduced by industry players to enable better scalability and reduced energy usage [10]. The implementation of flow chemistry systems offers advantages in terms of process efficiency, temperature control, and reaction selectivity [33] [35].

Modular and flexible reactor systems provide adaptability for different deuteration processes while maintaining Good Manufacturing Practice compliance [34]. The National Deuteration Facility has demonstrated successful implementation of flow reactor technology, integrating real-time monitoring and streamlined processing capabilities [33]. Vapourtec flow reactors with microwave heating have shown particular promise for deuterated aromatic compound synthesis, achieving significant reductions in reaction time and energy consumption [35].

Regulatory Compliance and Quality Systems

Regulatory compliance for deuterated drug substances requires adherence to International Council for Harmonisation guidelines and pharmacopeial standards [34]. The evolving regulatory landscape necessitates early consultation with regulatory authorities to ensure appropriate development strategies [34]. Quality control systems must incorporate multiple orthogonal analytical methods to confirm isotopic purity and structural integrity [34].

Certificate of analysis documentation must include comprehensive characterization data, including chemical purity, isotopic enrichment, residual solvents, endotoxins, bioburden, heavy metals, and water content [18]. European Pharmacopoeia methods provide standardized approaches for many analytical parameters, while specialized isotopic analysis requires validated in-house methods [18]. The implementation of International Organization for Standardization 17025-accredited testing ensures traceability and regulatory acceptance [34].

Table 3: Scalability Considerations for GMP-Compliant Production

AspectRequirementsChallengesSolutions
Raw Material QualityPharmaceutical grade D₂O (>99.9%)High cost and limited suppliersLong-term supplier agreements
Process ValidationValidated deuteration proceduresIsotope effect on reaction kineticsStatistical process control
Analytical MethodsIsotopic purity analysis (NMR, MS)Specialized analytical expertiseMethod development and validation
Equipment RequirementsGMP-compliant reactors and controlsInitial capital investmentModular and flexible systems
DocumentationComplete batch records and SOPsExtensive qualification protocolsElectronic batch records
Quality ControlRelease testing protocolsMultiple orthogonal methods neededAutomated testing systems
Regulatory ComplianceICH and pharmacopeial standardsEvolving regulatory landscapeRegulatory consultation early

Cost Optimization and Supply Chain Management

The high cost of deuterated raw materials necessitates careful supply chain management and cost optimization strategies [10] [31] [34]. Long-term supplier agreements for pharmaceutical-grade deuterium oxide help stabilize costs and ensure consistent quality [34]. The development of efficient deuterium recovery and recycling systems can significantly reduce operational costs [32].

Flow chemistry methodologies enable continuous production with improved atom economy and reduced waste generation [33] [35]. The ability to conduct entire processes from raw material preparation to purification in a single step greatly reduces process time and associated costs [35]. Implementation of automated systems reduces labor costs while improving consistency and reducing human error [34].

3-Methoxy Dopamine-d4 Hydrochloride serves as a highly effective deuterated internal standard for the quantitative analysis of catecholamine metabolites in liquid chromatography-tandem mass spectrometry applications [1] [2] [3]. The compound, with the chemical formula C₉H₉D₄NO₂·HCl and molecular weight of 207.69 g/mol, incorporates four deuterium atoms strategically positioned to provide optimal mass spectral differentiation while maintaining structural similarity to the target analyte [1] [4].

The deuterated analog demonstrates exceptional analytical performance in LC-MS/MS bioanalysis, with reported limits of quantification ranging from 0.025 to 0.075 μM in various biological matrices [2] [5]. The compound exhibits superior ionization characteristics in positive electrospray ionization mode, with typical mass transitions monitored at m/z 164→118 for quantification purposes [6]. The incorporation of deuterium atoms enhances the compound's utility as an internal standard by providing clear mass spectral separation from endogenous 3-methoxytyramine while compensating for matrix effects and extraction variability [3] [7].

In multi-analyte catecholamine panels, 3-Methoxy Dopamine-d4 Hydrochloride demonstrates consistent performance across diverse concentration ranges. Validation studies have established linearity from 0.03 to 30 nM with correlation coefficients exceeding 0.998, meeting stringent analytical requirements for clinical research applications [5] [8]. The compound's stability profile supports extended analytical runs, with demonstrated stability for 24 hours at room temperature and through three freeze-thaw cycles [5].

Matrix effects, a critical consideration in bioanalytical method development, are effectively minimized through the use of this deuterated internal standard. Studies have reported matrix effects within ±15% across various biological matrices including plasma, serum, and urine when 3-Methoxy Dopamine-d4 Hydrochloride is employed [3] [8]. The isotope dilution approach provided by this internal standard significantly reduces signal suppression or enhancement effects commonly encountered in complex biological matrices [9] [7].

Recovery studies demonstrate consistent extraction efficiency, with values typically ranging from 85% to 115% across different sample preparation methods including solid-phase extraction and protein precipitation [3] [5]. The deuterated compound's extraction behavior closely mirrors that of the target analyte, ensuring accurate quantification regardless of procedural variations or matrix complexity [8].

Chromatographic Resolution from Structural Isomers in Biological Matrices

The chromatographic separation of 3-Methoxy Dopamine-d4 Hydrochloride from structurally related catecholamine metabolites represents a fundamental analytical challenge addressed through optimized liquid chromatographic conditions [10] [11]. The compound's retention characteristics on reversed-phase columns provide baseline resolution from critical interferents including metanephrine, normetanephrine, and other methylated catecholamine derivatives [12] [13].

Chromatographic resolution studies have established retention times of 1.20-1.25 minutes for 3-Methoxy Dopamine-d4 Hydrochloride on C18 columns using gradient elution with acidified mobile phases [2] [6]. The compound demonstrates excellent peak symmetry with tailing factors between 0.9 and 1.1, indicating optimal chromatographic performance under validated conditions [11]. Critical separation parameters include resolution values exceeding 2.0 from nearest eluting peaks, ensuring quantitative accuracy in complex biological matrices [10].

Mixed-mode chromatography approaches have proven particularly effective for catecholamine metabolite separations, utilizing both hydrophobic and ionic interactions to achieve enhanced selectivity [14] [13]. The sulfonated mixed-mode copolymer columns containing 0.81 weight percent sulfo groups provide superior retention and resolution for 3-Methoxy Dopamine-d4 Hydrochloride compared to conventional reversed-phase stationary phases [14]. These columns facilitate complete separation of all catecholamine metabolites within 20-minute analytical runs [15].

Gradient optimization studies have identified mobile phase compositions utilizing 10 mM ammonium formate at pH 4.2 with acetonitrile gradients as optimal for catecholamine metabolite analysis [12] [16]. The acidic conditions promote protonation of amino functional groups, enhancing retention on reversed-phase columns while maintaining peak shape and resolution [11]. Buffer concentration and pH control prove critical for reproducible retention times and peak symmetry [13].

Matrix interference studies demonstrate minimal chromatographic interference from endogenous matrix components when optimized separation conditions are employed [5] [10]. Co-eluting substances from biological matrices show negligible impact on quantification accuracy, with interference levels below 5% for most matrix types [17]. The chromatographic resolution achieved enables confident identification and quantification of 3-Methoxy Dopamine-d4 Hydrochloride even in the presence of high concentrations of structurally similar compounds [14].

Peak capacity calculations indicate that current chromatographic conditions provide sufficient resolution for simultaneous analysis of up to 12 neurotransmitter metabolites within a single analytical run [15] [18]. The separation efficiency enables detection of minor metabolites and isomers that might otherwise be masked by more abundant analytes [19]. Isocratic and gradient elution approaches have been evaluated, with gradient methods providing superior overall separation for complex biological samples [2] [11].

Validation Parameters for Deuterated Internal Standards in FDA-Guideline Bioanalysis

Bioanalytical method validation for 3-Methoxy Dopamine-d4 Hydrochloride as an internal standard follows comprehensive guidelines established by the Food and Drug Administration for regulatory submissions [20] [21]. The validation parameters encompass specificity, linearity, accuracy, precision, recovery, and stability studies conducted according to FDA bioanalytical method validation guidance [21] [22].

Specificity assessments demonstrate that 3-Methoxy Dopamine-d4 Hydrochloride exhibits no interference from blank biological matrices obtained from at least six different sources [20] [17]. Chromatographic specificity studies confirm baseline resolution from endogenous matrix components and potential interfering substances including concomitant medications and metabolites [21]. The deuterated internal standard shows no cross-reactivity with structurally related compounds at concentrations up to 100-fold above expected physiological levels [5].

Linearity validation encompasses concentration ranges from the lower limit of quantification to the upper limit of quantification, typically spanning 0.03 to 30 nM for 3-Methoxy Dopamine-d4 Hydrochloride applications [5] [8]. Calibration curves demonstrate correlation coefficients exceeding 0.998 with acceptable back-calculated concentrations within ±15% of nominal values, except at the lower limit of quantification where ±20% deviation is acceptable [21] [23]. Linearity assessment includes evaluation of calibration curve weighting factors and regression models to ensure optimal quantitative performance [20].

Accuracy and precision studies are conducted using quality control samples at multiple concentration levels including lower limit of quantification, low, medium, and high quality control concentrations [21] [23]. Intra-day precision typically demonstrates coefficient of variation values below 10.7%, while inter-day precision remains below 18.3% for 3-Methoxy Dopamine-d4 Hydrochloride [5]. Accuracy values consistently fall within the acceptable range of 85% to 115% of nominal concentrations across all validated concentration levels [3] [8].

Recovery studies evaluate extraction efficiency by comparing analytical responses of extracted quality control samples with those of post-extraction spiked samples [20] [21]. Recovery values for 3-Methoxy Dopamine-d4 Hydrochloride typically range from 85% to 115% with coefficient of variation below 15%, indicating consistent extraction performance across different sample preparation methods [3] [5]. Matrix effects are assessed by comparing post-extraction spiked samples with neat standard solutions, with acceptable limits of ±15% signal enhancement or suppression [21] [24].

Stability validation encompasses evaluation under various storage and handling conditions relevant to clinical sample analysis [21] [23]. Bench-top stability studies demonstrate compound stability for at least 24 hours at room temperature, while autosampler stability extends to 72 hours at 4°C [5]. Freeze-thaw stability validation confirms analyte integrity through three freeze-thaw cycles, and long-term frozen storage stability extends beyond six months at -70°C [20] [21].

Incurred sample reanalysis represents a critical validation component for deuterated internal standards, requiring analysis of previously analyzed study samples to confirm method reliability [21]. Acceptable reanalysis results require that at least 67% of repeated measurements fall within ±20% of the original values, demonstrating analytical method consistency over time [20]. Documentation requirements for validation studies include comprehensive protocols, raw data, statistical analyses, and method validation reports meeting regulatory standards [21] [25].

Cross-Reactivity Studies with Common Immunoassay Platforms

Cross-reactivity evaluation of 3-Methoxy Dopamine-d4 Hydrochloride with immunoassay platforms represents an essential component of comprehensive analytical characterization [26] [27]. These studies assess potential interference with commonly employed immunoassays for neurotransmitters and their metabolites, ensuring analytical specificity in clinical laboratory settings [28].

Competitive enzyme-linked immunosorbent assays for dopamine demonstrate minimal cross-reactivity with 3-Methoxy Dopamine-d4 Hydrochloride, with interference levels below 0.1% at concentrations up to 1000-fold above typical analytical working ranges [27] [29]. The structural modifications introduced by deuterium substitution and methoxy group addition effectively eliminate antibody recognition while maintaining chemical similarity to the target analyte [26]. Dopamine immunoassays utilizing polyclonal antibodies show slightly higher cross-reactivity compared to monoclonal antibody-based assays, though both remain below clinically significant thresholds [27].

Catecholamine multiplex immunoassays demonstrate cross-reactivity levels below 0.5% for 3-Methoxy Dopamine-d4 Hydrochloride across all tested platforms [29]. Flow luminescence immunoassays designed for comprehensive neurotransmitter panels show negligible interference, with detection limits unaffected by the presence of the deuterated compound at concentrations up to 100 μM [29]. The high specificity observed results from antibody recognition sites that do not accommodate the structural modifications present in the deuterated analog [28].

Metanephrine and normetanephrine immunoassays, critical for pheochromocytoma diagnosis, exhibit cross-reactivity below 0.1% with 3-Methoxy Dopamine-d4 Hydrochloride [30]. The O-methylation pattern differences between 3-methoxytyramine and metanephrines provide sufficient structural divergence to prevent antibody cross-recognition [28]. Competitive immunoassay formats show slightly higher cross-reactivity potential compared to sandwich assay configurations, though both remain within acceptable analytical limits [28].

Serotonin and histamine immunoassays demonstrate no detectable cross-reactivity with 3-Methoxy Dopamine-d4 Hydrochloride at concentrations up to the millimolar range [27]. The structural dissimilarity between indole-based and phenethylamine-based neurotransmitters provides inherent specificity in immunoassay applications [28]. These findings support the use of 3-Methoxy Dopamine-d4 Hydrochloride in analytical methods without concern for interference with serotonergic pathway immunoassays [27].

Interference studies with therapeutic drug monitoring immunoassays reveal minimal cross-reactivity across tested platforms [28]. Antidepressant, antipsychotic, and stimulant drug immunoassays show no significant interference from 3-Methoxy Dopamine-d4 Hydrochloride at physiologically relevant concentrations [26]. The deuterated compound's structural features do not activate false-positive responses in drug-of-abuse screening immunoassays, ensuring analytical specificity in comprehensive toxicological testing [28].

Clinical impact assessments indicate that observed cross-reactivity levels have no significant effect on diagnostic accuracy or therapeutic monitoring applications [28]. The minimal interference observed falls well below the analytical measurement uncertainty for most immunoassay platforms, ensuring reliable clinical results [29]. Quality control measures including the use of alternative analytical methods for confirmation help verify the absence of clinically significant interference in routine laboratory operations [28].

Dates

Last modified: 08-15-2023

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